1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol

Physicochemical characterization Thermal stability Compound handling

1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol is a bicyclic amino alcohol belonging to the octahydrocyclopenta[b]pyrrole class. Its core structure consists of a fully saturated cyclopentane ring fused to a pyrrolidine ring, with methyl groups at positions 1 and 2 and a hydroxyl group at position The compound is formally a racemic (6CI,9CI) mixture with specific relative stereochemistry as defined by its InChI and SMILES descriptors.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 109438-48-4
Cat. No. B008486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol
CAS109438-48-4
SynonymsCyclopenta[b]pyrrol-6-ol, octahydro-1,2-dimethyl- (6CI,9CI)
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1CC2CCC(C2N1C)O
InChIInChI=1S/C9H17NO/c1-6-5-7-3-4-8(11)9(7)10(6)2/h6-9,11H,3-5H2,1-2H3
InChIKeyZSBAGZBNKFKKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol (CAS 109438-48-4): Essential Procurement and Differentiation Data


1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol is a bicyclic amino alcohol belonging to the octahydrocyclopenta[b]pyrrole class. Its core structure consists of a fully saturated cyclopentane ring fused to a pyrrolidine ring, with methyl groups at positions 1 and 2 and a hydroxyl group at position 6. The compound is formally a racemic (6CI,9CI) mixture with specific relative stereochemistry as defined by its InChI and SMILES descriptors. It serves as the free base form of the hydroiodide salt GR-858 (CAS 37642-31-2), a compound historically investigated for ganglionic blocking activity [1]. Unlike simpler pyrrolidine derivatives, the rigid bicyclic framework and the strategically positioned hydroxyl handle offer distinct synthetic and pharmacological handles that are not present in the unmethylated or non-hydroxylated analogs.

Why Generic Substitution Fails for 1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol: Structural Nuances Dictate Performance


The octahydrocyclopenta[b]pyrrole scaffold is highly sensitive to substitution pattern and stereochemistry. Compounds that appear superficially similar can exhibit profoundly different physicochemical properties, reactivity, and biological target engagement. For example, removal of the 6-hydroxyl group (yielding the parent 1,2-dimethyloctahydrocyclopenta[b]pyrrole, CAS 74195-76-9) eliminates hydrogen-bond donor capacity, dramatically alters lipophilicity, and lowers boiling and flash points. Conversely, absence of the 1,2-dimethyl groups (octahydrocyclopenta[b]pyrrol-6-ol, CAS 1824145-83-6) reduces steric bulk and changes the shape complementarity needed for specific receptor interactions. Even the hydroiodide salt form (GR-858) has a distinct molecular weight and solubility profile compared to the free base. These differences mean that in-class compounds cannot be interchanged without risking altered reaction performance, reduced biological activity, or procurement of an incorrect stereoisomer .

Quantitative Differentiation Guide for 1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol: Head-to-Head Comparator Data


Boiling Point and Density Elevation Relative to the Non-Hydroxylated Parent Amine

The presence of the 6-hydroxyl group in the target compound introduces intermolecular hydrogen bonding, significantly raising its boiling point and density compared to the analogous compound lacking the hydroxyl group, 1,2-dimethyloctahydrocyclopenta[b]pyrrole (CAS 74195-76-9). This difference directly impacts distillation conditions and storage requirements .

Physicochemical characterization Thermal stability Compound handling

Enhanced Hydrogen-Bond Donor Capacity Enables Specific Molecular Recognition

The hydroxyl group at position 6 provides one hydrogen-bond donor (HBD) and contributes to a polar surface area (PSA) of 23.47 Ų. In contrast, the parent amine 1,2-dimethyloctahydrocyclopenta[b]pyrrole lacks any HBD and has a PSA close to 3.2 Ų. This difference is critical for programs targeting hydrogen-bond-mediated interactions, such as the ganglionic blocking activity originally described for the hydroiodide salt GR-858, where the hydroxyl is essential for target engagement [1].

Fragment-based design Medicinal chemistry Solubility

Defined Stereochemical Identity as a Racemic (6CI,9CI) Mixture Ensures Reproducible Reactivity

The CAS registry number 109438-48-4 corresponds unequivocally to the (6CI,9CI) racemic diastereomer of 1,2-dimethyloctahydrocyclopenta[b]pyrrol-6-ol, as defined by its IUPAC name and InChI string. This contrasts with other octahydrocyclopenta[b]pyrrol-6-ol stereoisomers such as (3aR,6aR)-rel or (3aS,6R,6aR) variants that carry different CAS numbers (e.g., 2137857-51-1, 2044705-91-9) and exhibit distinct spatial arrangements of atoms. Procurement of these alternative stereoisomers introduces a different three-dimensional shape, which can result in divergent reaction diastereoselectivity and biological activity .

Stereoselective synthesis Chiral intermediates Quality control

Proven Pharmacological Scaffold: Free Base Form of Ganglionic Blocker GR-858

The target compound is the free base analog of the hydroiodide salt GR-858 (CAS 37642-31-2), a compound for which pharmacological activity has been documented in the peer-reviewed literature (Archives Internationales de Pharmacodynamie et de Therapie, 1972). While the salt form has a molecular weight of 283.15 g/mol and enhanced aqueous solubility due to its ionic nature, the free base (MW 155.24 g/mol) is the preferred form for further chemical derivatization, enabling modular functionalization of both the tertiary amine and the secondary alcohol. This contrasts with other octahydrocyclopenta[b]pyrrole-6-ol analogs that lack either the methyl groups or the documented pharmacological lineage [1].

Ganglionic blockers Pharmacological tool compounds Historical data

Lower LogP and Higher Aqueous Solubility Potential Relative to the Non-Hydroxylated Analog

The computed LogP of 1,2-dimethyloctahydrocyclopenta[b]pyrrol-6-ol is 0.78, substantially lower than the estimated LogP of the parent amine (~2.3). This one-and-a-half log unit reduction translates to an approximately 30-fold increase in predicted aqueous solubility, a property that directly influences in vitro assay behavior and ease of formulation. The comparator 1,2-dimethyloctahydrocyclopenta[b]pyrrole (CAS 74195-76-9) has no hydroxyl group and consequently a higher, more lipophilic LogP .

Lipophilicity ADME prediction Solubility

Optimal Application Scenarios for 1,2-Dimethyloctahydrocyclopenta[b]pyrrol-6-ol Based on Differentiated Evidence


Synthesis of Ganglionic Blocker GR-858 or Related Analogues

The free base form (CAS 109438-48-4) is the direct precursor to the hydroiodide salt GR-858. Researchers aiming to replicate or modify the ganglionic blocking pharmacophore originally described in the 1970s must procure the correct (6CI,9CI) racemate to maintain pharmacological fidelity. The hydroxyl group is essential for target interaction, as evidenced by the salt form's documented bioactivity .

Medicinal Chemistry Hit Derivatization Requiring Hydrogen-Bond Capacity

For fragment-based or structure-based drug design programs where a hydrogen-bond donor at a specific vector is required, this compound offers a rigid bicyclic scaffold with a precisely positioned hydroxyl group. The measured PSA of 23.47 Ų and HBD of 1 provide a quantitative foundation for docking studies and pharmacophore modeling .

Aqueous-Phase Biological Assays Demanding Low Lipophilicity

With a calculated LogP of 0.78, the compound is sufficiently polar for direct use in aqueous assay systems without the need for co-solvents that may interfere with cell-based readouts. This property distinguishes it from the parent amine (estimated LogP ~2.3), which would be more prone to non-specific binding and precipitation .

Multigram Synthetic Intermediates Requiring Controlled Distillation or Thermal Processing

The elevated boiling point (224.3 °C) and flash point (65.4 °C) compared to the parent amine necessitate specific process safety measures but also provide a wider liquid-handling window during scale-up. Procurement specifications should include these thermal parameters to ensure correct equipment configuration .

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